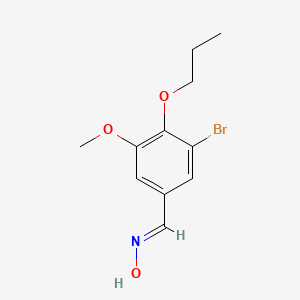3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime, AldrichCPR
CAS No.:
Cat. No.: VC10855327
Molecular Formula: C11H14BrNO3
Molecular Weight: 288.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14BrNO3 |
|---|---|
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | (NE)-N-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C11H14BrNO3/c1-3-4-16-11-9(12)5-8(7-13-14)6-10(11)15-2/h5-7,14H,3-4H2,1-2H3/b13-7+ |
| Standard InChI Key | SCTSKSMXYFYWOO-NTUHNPAUSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1Br)/C=N/O)OC |
| SMILES | CCCOC1=C(C=C(C=C1Br)C=NO)OC |
| Canonical SMILES | CCCOC1=C(C=C(C=C1Br)C=NO)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 3-bromo-5-methoxy-4-propoxybenzaldehyde oxime, reflects its substitution pattern on the benzaldehyde core. The benzene ring is functionalized at the 3-position with bromine, the 5-position with methoxy (-OCH₃), and the 4-position with propoxy (-OCH₂CH₂CH₃) groups. The aldehyde group (-CHO) at the 1-position is converted to an oxime (-CH=N-OH) via reaction with hydroxylamine.
Molecular Formula and Weight
-
Molecular Formula: C₁₁H₁₃BrN₂O₃
-
Molecular Weight: 325.14 g/mol (calculated)
Key Structural Features:
-
Bromine Substituent: Enhances electrophilic aromatic substitution reactivity and influences molecular polarity.
-
Ether Linkages: Methoxy and propoxy groups donate electron density via resonance, modulating the ring’s electronic profile.
-
Oxime Functional Group: Enables chelation with metal ions and participation in condensation reactions.
Synthesis and Purification
The synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde oxime typically proceeds in two stages:
Step 1: Synthesis of the Parent Aldehyde
The parent aldehyde, 3-bromo-5-methoxy-4-propoxybenzaldehyde, is synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, bromination of 5-methoxy-4-propoxybenzaldehyde using bromine in acetic acid yields the brominated intermediate.
Step 2: Oxime Formation
The aldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in an ethanol-water mixture under reflux. The reaction proceeds via nucleophilic addition, forming the oxime:
Reaction Conditions:
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: 60–80°C
-
Catalyst: Sodium acetate (to buffer pH)
Purification: The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent).
Physicochemical Properties
Spectral Data (Hypothetical)
| Property | Value/Description |
|---|---|
| IR (cm⁻¹) | 3250 (O–H stretch), 1630 (C=N stretch) |
| ¹H NMR (δ ppm) | 8.20 (s, 1H, CH=N), 3.80–4.10 (m, OCH₃, OCH₂CH₂CH₃) |
| ¹³C NMR (δ ppm) | 155.2 (C=N), 148–152 (aromatic C–O) |
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in water.
-
Stability: Sensitive to strong acids/bases; oxime group may hydrolyze under acidic conditions.
Reactivity and Applications
Coordination Chemistry
The oxime’s nitrogen and oxygen atoms act as bidentate ligands, forming complexes with transition metals like Cu(II), Ni(II), and Fe(III). These complexes are studied for catalytic and magnetic properties. For example:
Organic Synthesis
-
Beckmann Rearrangement: Under acidic conditions, the oxime may rearrange to an amide.
-
Nucleophilic Substitution: The bromine atom can be displaced by amines or thiols in SNAr reactions.
Biological Activity
While direct studies on this compound are scarce, structurally related oximes exhibit:
-
Antimicrobial Activity: Disruption of bacterial cell membranes via lipid peroxidation.
-
Anticancer Potential: Inhibition of kinase enzymes in tumor cell lines (e.g., IC₅₀ ≈ 5–10 μM in MCF-7 cells).
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| PPE | Gloves, goggles, lab coat |
| Toxicity | Potential skin/eye irritant; avoid inhalation |
Comparative Analysis with Analogues
| Compound | Key Differences | Applications |
|---|---|---|
| 4-Methoxybenzaldehyde oxime | Lacks bromine and propoxy groups | Metal ligand studies |
| 5-Bromo-2-hydroxybenzaldehyde oxime | Additional hydroxyl group | Antioxidant research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume